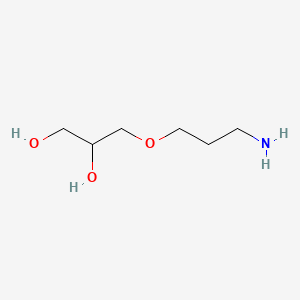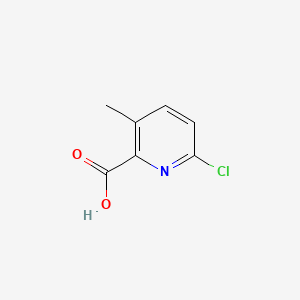![molecular formula C19H14 B588304 6-Methylbenz[a]anthracene-d14 CAS No. 1794945-92-8](/img/new.no-structure.jpg)
6-Methylbenz[a]anthracene-d14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylbenz[a]anthracene-d14 is a deuterated form of 6-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon. This compound is often used in scientific research due to its labeled isotopic nature, which allows for detailed studies in various fields such as chemistry, biology, and environmental science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylbenz[a]anthracene-d14 typically involves the deuteration of 6-Methylbenz[a]anthracene. This process can be achieved through catalytic exchange reactions where the hydrogen atoms are replaced with deuterium atoms. The reaction conditions often include the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the same catalytic exchange reactions but on a larger scale, ensuring high purity and yield of the deuterated compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Methylbenz[a]anthracene-d14 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Electrophilic substitution reactions are typical for aromatic compounds like this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are often employed in substitution reactions.
Major Products Formed
Oxidation: Hydroxylated derivatives such as 3-hydroxy-6-Methylbenz[a]anthracene.
Reduction: Reduced forms of the compound, though these are less commonly studied.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
6-Methylbenz[a]anthracene-d14 is widely used in scientific research due to its labeled isotopic nature. Some of its applications include:
Chemistry: Used in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of polycyclic aromatic hydrocarbons.
Medicine: Utilized in cancer research to study the carcinogenic properties of polycyclic aromatic hydrocarbons.
Industry: Applied in environmental monitoring to track the presence and degradation of polycyclic aromatic hydrocarbons.
Mecanismo De Acción
The mechanism of action of 6-Methylbenz[a]anthracene-d14 involves its metabolic activation in biological systems. The compound is metabolized by enzymes such as cytochrome P450 to form reactive intermediates that can bind to DNA, leading to mutagenic and carcinogenic effects. The primary molecular targets include DNA and various proteins involved in cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Methylbenz[a]anthracene: The non-deuterated form of the compound.
7,12-Dimethylbenz[a]anthracene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Benzo[a]pyrene: A well-known polycyclic aromatic hydrocarbon used in similar research applications.
Uniqueness
6-Methylbenz[a]anthracene-d14 is unique due to its deuterated nature, which allows for more precise studies in various scientific fields. The presence of deuterium atoms makes it easier to trace and study the compound’s behavior in complex biological and chemical systems.
Propiedades
Número CAS |
1794945-92-8 |
|---|---|
Fórmula molecular |
C19H14 |
Peso molecular |
256.406 |
Nombre IUPAC |
1,2,3,4,5,7,8,9,10,11,12-undecadeuterio-6-(trideuteriomethyl)benzo[a]anthracene |
InChI |
InChI=1S/C19H14/c1-13-10-16-8-4-5-9-17(16)19-12-15-7-3-2-6-14(15)11-18(13)19/h2-12H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
Clave InChI |
WOIBRJNTTODOPT-HGWILGJYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C3=CC4=CC=CC=C4C=C13 |
Sinónimos |
6-Monomethylbenz[a]anthracene-d14; 6-Methyltetraphene-d14; NSC 409457-d14; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2H-[1,2]Oxazolo[3,4,5-de]quinoline](/img/structure/B588241.png)
![3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE](/img/structure/B588242.png)
